Ohchinin Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ohchinin acetate has been identified as one of the chemical components of Melia azedarach stems, alongside other compounds such as melianin B and sendanolactone. This bioflavonoid has been recognized for its potential in various scientific applications, although its direct applications in drug use and dosages are not the focus of this summary (Suhag et al., 2000).

Synthesis Analysis

The synthesis of Ohchinin acetate is not explicitly detailed in the available literature. However, its presence in Melia azedarach suggests that its synthesis could be associated with the natural biosynthetic pathways in plants. Further research is needed to elucidate the specific synthesis methods or pathways.

Molecular Structure Analysis

Ohchinin acetate, like other bioflavonoids, possesses a complex molecular structure that contributes to its biological activity and chemical properties. The detailed molecular structure analysis of Ohchinin acetate specifically has not been highlighted in the available references, indicating a gap in the literature that warrants further investigation.

Chemical Reactions and Properties

The chemical reactivity of Ohchinin acetate has been explored in the context of its interaction with viral proteins. It has shown potential inhibitory activity against the RNA-dependent RNA polymerase (RdRp) protein of the Japanese encephalitis virus, suggesting its capability to form stable interactions within the active site of the protein through mechanisms such as hydrogen bonding and hydrophobic interactions (Dwivedi et al., 2021).

Physical Properties Analysis

The physical properties of Ohchinin acetate, such as solubility, melting point, and molecular weight, are not explicitly discussed in the reviewed literature. These properties are crucial for understanding the compound's behavior in different environments and for its application in scientific research.

Chemical Properties Analysis

Ohchinin acetate's chemical properties, particularly its stability and reactivity, play a significant role in its biological activity. The compound's interaction with the RdRp protein highlights its potential stability within biological systems and its ability to contribute to van der Waals interactions, which are essential for the stability of docked complexes in molecular dynamics simulations (Dwivedi et al., 2021).

Scientific Research Applications

Anti-inflammatory effects : A study investigated the effects of Asparagus cochinchinensis extract, which contains Ohchinin Acetate, on skin inflammation. It was found to be an effective anti-inflammatory agent in murine phorbol ester-induced dermatitis, suggesting therapeutic potential in immune-related cutaneous diseases (Lee et al., 2009).

Analytical applications : Nonaqueous capillary electrophoresis was used for the quantitative analysis of quinolizidine alkaloids, including Ohchinin Acetate, in Chinese herbs. This method proved to be rapid and easy for simultaneous determination of these compounds (Li et al., 2004).

Role in inhibiting bacterial adherence : Ethyl acetate extracts of cranberry proanthocyanidins, which include Ohchinin Acetate, showed potent activity in inhibiting the adherence of uropathogenic Escherichia coli to cellular surfaces. This suggests potential use in preventing urinary tract infections (Foo et al., 2000).

Enhancing bioactivity and bioavailability : The peracetylation of catechins, a category of compounds related to Ohchinin Acetate, was studied for its role in enhancing bioactivity and bioavailability. This process could improve the efficacy of such compounds in medical applications (Lambert et al., 2006).

Chemical composition analysis : A study on Melia azedarach stems identified various compounds including Ohchinin Acetate. This kind of analysis is crucial for understanding the chemical composition and potential applications of plant-derived substances (Suhag et al., 2000).

Safety and Hazards

properties

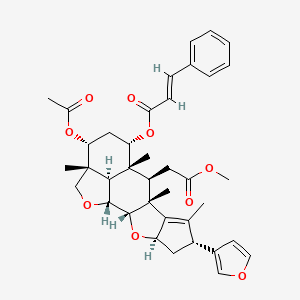

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHWXOCTSBEPC-CUNMOGCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ohchinin Acetate | |

Q & A

Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?

A1: Ohchinin Acetate is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []

Q2: Are there any studies on the biological activity or potential applications of Ohchinin Acetate?

A3: While the provided research highlights the isolation and structural characterization of Ohchinin Acetate from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.